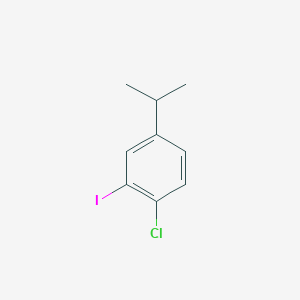
1-Chloro-2-iodo-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-iodo-4-isopropylbenzene is a chemical compound with the molecular formula C9H10ClI. It has a molecular weight of 280.54 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic aromatic substitution . For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-iodo-4-isopropylbenzene can be represented by the InChI code: 1S/C9H10ClI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 .Chemical Reactions Analysis
The chemical reactions of 1-Chloro-2-iodo-4-isopropylbenzene likely involve electrophilic aromatic substitution . This process typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Chloro-2-iodo-4-isopropylbenzene is a liquid at room temperature . It has a molecular weight of 280.54 and is stored at temperatures between 2-8°C .Mecanismo De Acción
Target of Action
1-Chloro-2-iodo-4-isopropylbenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are likely to be other organic compounds that can undergo electrophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, 1-Chloro-2-iodo-4-isopropylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The exact biochemical pathways affected by 1-Chloro-2-iodo-4-isopropylbenzene would depend on the specific targets and the context in which it is used. It’s known that benzene derivatives can undergo electrophilic aromatic substitution, which is a key reaction in many biochemical pathways .
Result of Action
The molecular and cellular effects of 1-Chloro-2-iodo-4-isopropylbenzene’s action would depend on the specific targets and the context in which it is used. Given its chemical structure and reactivity, it could potentially lead to the formation of substituted benzene rings in target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 1-Chloro-2-iodo-4-isopropylbenzene. For instance, certain conditions might favor the electrophilic aromatic substitution reaction, thereby influencing the compound’s mode of action .
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2-iodo-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClI/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGFZBYDYNFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodo-4-isopropylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

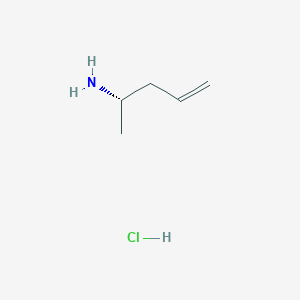
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
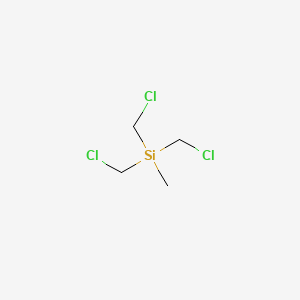
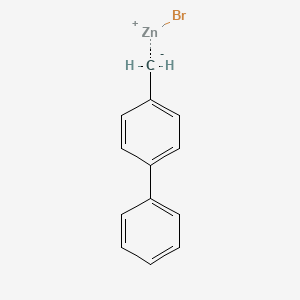
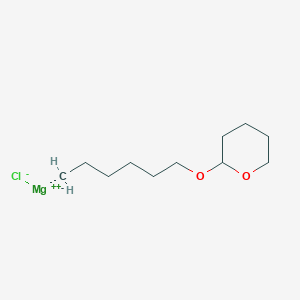
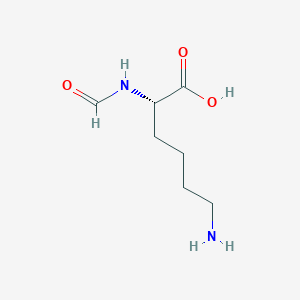
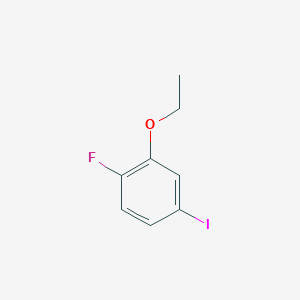
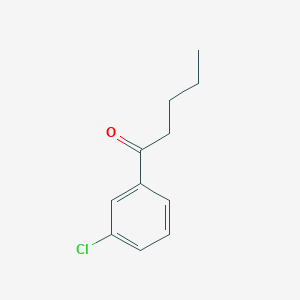
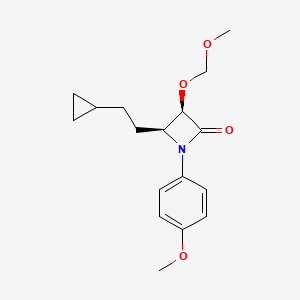
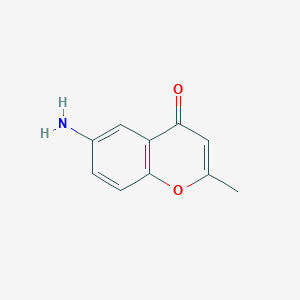

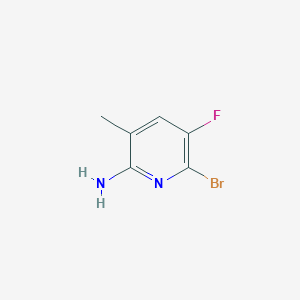
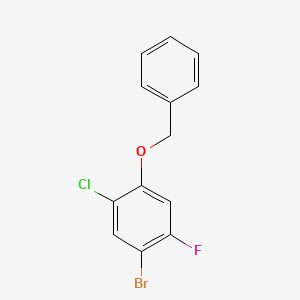
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)